4-(Pyrrolidin-1-yl)benzimidamide
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Overview
Description
4-(pyrrolidin-1-yl)benzene-1-carboximidamide is a chemical compound that features a pyrrolidine ring attached to a benzene ring with a carboximidamide group
Preparation Methods
The synthesis of 4-(pyrrolidin-1-yl)benzene-1-carboximidamide typically involves the reaction of 4-(pyrrolidin-1-yl)benzonitrile with an appropriate reagent to introduce the carboximidamide group. One common method involves the use of guanidine derivatives under specific reaction conditions. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
4-(pyrrolidin-1-yl)benzene-1-carboximidamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the carboximidamide group to other functional groups.
Substitution: The benzene ring can undergo electrophilic substitution reactions, introducing different substituents onto the ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(pyrrolidin-1-yl)benzene-1-carboximidamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: This compound can be used in the study of biological pathways and interactions due to its structural features.
Industry: It may be used in the production of materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-(pyrrolidin-1-yl)benzene-1-carboximidamide involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-(pyrrolidin-1-yl)benzene-1-carboximidamide can be compared with other similar compounds, such as:
4-(pyrrolidin-1-yl)benzonitrile: Similar structure but lacks the carboximidamide group.
4-(pyrrolidin-1-yl)benzene-1-carboxamide: Similar structure but with a carboxamide group instead of carboximidamide.
4-(pyrrolidin-1-yl)benzene-1-carboxylic acid: Similar structure but with a carboxylic acid group.
The uniqueness of 4-(pyrrolidin-1-yl)benzene-1-carboximidamide lies in its specific functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H15N3 |
---|---|
Molecular Weight |
189.26 g/mol |
IUPAC Name |
4-pyrrolidin-1-ylbenzenecarboximidamide |
InChI |
InChI=1S/C11H15N3/c12-11(13)9-3-5-10(6-4-9)14-7-1-2-8-14/h3-6H,1-2,7-8H2,(H3,12,13) |
InChI Key |
QZHNLVMOGLSGRW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C=C2)C(=N)N |
Origin of Product |
United States |
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